

A Comparative Performance Analysis: 1-(Methylamino)anthraquinone versus Azo Dyes

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Compound of Interest

Compound Name: 1-(Methylamino)anthraquinone

Cat. No.: B172537

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For researchers, scientists, and drug development professionals, the selection of appropriate dyes is a critical decision impacting experimental outcomes and product integrity. This guide provides an objective comparison of the performance of **1-(Methylamino)anthraquinone**, an anthraquinone dye, against the broad class of azo dyes, supported by available experimental data.

1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a synthetic dye valued for its vibrant red hue and stable chemical structure.^{[1][2][3]} Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most diverse class of synthetic colorants, offering a wide spectrum of colors. The performance of these two classes of dyes varies significantly in key areas such as fastness to light and washing, color strength, thermal stability, and toxicity.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for **1-(Methylamino)anthraquinone** and a representative azo dye, Disperse Red 1, based on available data. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is a synthesis from various sources.

Physicochemical Properties	1-(Methylamino)anthraquinone (Disperse Red 9)	Azo Dyes (Representative: Disperse Red 1)
Chemical Structure	Anthraquinone	Azo
CAS Number	82-38-2[2][4]	2872-52-8[4]
Molecular Formula	C ₁₅ H ₁₁ NO ₂ [2][4]	C ₁₆ H ₁₈ N ₄ O ₃ [4]
Molecular Weight	237.25 g/mol [2][4]	314.34 g/mol [4]
Appearance	Red powder[2]	Dark red powder[4]
Melting Point	170-172 °C[2][3]	160-162 °C[4]
Performance Characteristics	1-(Methylamino)anthraquinone (Disperse Red 9)	Azo Dyes (Representative: Disperse Red 1)
Lightfastness (on Polyester, 1-8 scale)	6-7[2]	Generally lower, can be improved with structural modification[5]
Wash Fastness (Color Change, 1-5 scale)	3[6]	Varies widely depending on structure[7]
Sublimation Fastness (Staining, 1-5 scale)	4[6]	Varies[7]
Color Strength (Molar Extinction Coefficient)	Typically lower than comparable azo dyes[5]	Generally high[5]
Thermal Stability (Onset of Decomposition)	Up to 280-300 °C[2]	Varies, can be lower than anthraquinones[1]
Toxicity	Considered essentially nontoxic and rapidly metabolized[8]	Some can be metabolized to carcinogenic aromatic amines[9][10]

Experimental Protocols

Detailed methodologies for key performance evaluation are crucial for reproducible and comparable results. The following are summaries of standard experimental protocols.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to an artificial light source that simulates natural daylight.

- Principle: A textile specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool references with known lightfastness ratings (1-8).[11][12]
- Apparatus: A xenon arc lamp apparatus conforming to ISO 105-B02 specifications is used. [12]
- Procedure: The specimen is partially masked with an opaque cover and placed in the apparatus. The exposure continues until a specified color change is observed on the blue wool references.[11]
- Evaluation: The change in color of the exposed portion of the specimen is assessed by comparing it to the unexposed portion using the Grey Scale for Color Change. The lightfastness rating is determined by the blue wool reference that shows a similar degree of fading.[11]

Wash Fastness Testing (AATCC Test Method 61)

This accelerated test evaluates the colorfastness of textiles to home laundering.

- Principle: A fabric specimen, in contact with a multifiber test fabric, is subjected to laundering in a stainless steel container with a specified detergent solution and stainless steel balls to simulate abrasive action.[13][14][15] This test is designed to simulate five home launderings. [13]
- Apparatus: A launder-ometer or a similar accelerated laundering machine is used.[7]
- Procedure: The composite specimen is placed in the container and agitated at a specified temperature (e.g., 49°C for Test No. 2A) for 45 minutes.[15] After washing, the specimen is rinsed and dried.[14]

- Evaluation: The color change of the specimen is evaluated using the Grey Scale for Color Change, and the staining of the different fibers on the multifiber test fabric is assessed using the Grey Scale for Staining.[14]

Determination of Color Strength (Relative to a Standard)

This is typically determined spectrophotometrically.

- Principle: Solutions of the dye sample and a reference standard are prepared at known concentrations in a suitable solvent. The absorbance of each solution is measured at the wavelength of maximum absorption (λ_{max}).
- Apparatus: A calibrated spectrophotometer.
- Procedure: A stock solution of the dye is prepared and diluted to several concentrations. The absorbance of each dilution is measured to create a calibration curve. The absorbance of the unknown sample solution is then measured.
- Calculation: The concentration of the unknown sample is determined from the calibration curve. The relative color strength is calculated as the ratio of the strength of the sample to the strength of the standard.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

- Principle: A small, accurately weighed sample of the dye is heated at a constant rate in an inert atmosphere (e.g., nitrogen).[16][17][18] The loss of mass is recorded as the temperature increases, indicating decomposition.[16]
- Apparatus: A thermogravimetric analyzer.[17]
- Procedure: The sample is placed in a sample pan within the TGA furnace. The furnace is purged with an inert gas, and the temperature is ramped up at a controlled rate (e.g., 10 °C/min).[18]

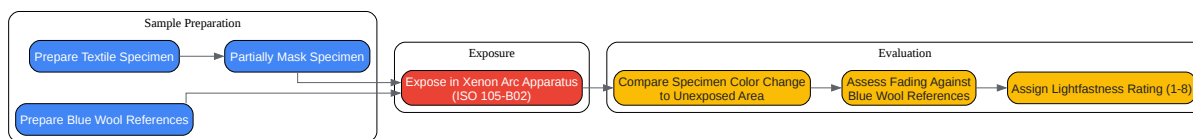
- Analysis: The resulting thermogram (mass vs. temperature) shows the temperatures at which decomposition occurs and the percentage of mass loss at each stage.[16]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

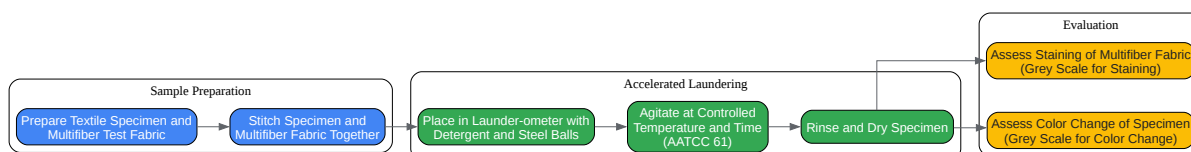
- Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19][21] The amount of formazan produced is proportional to the number of viable cells.[22]
- Apparatus: A microplate reader, incubator, and standard cell culture equipment.
- Procedure: Cells are seeded in a 96-well plate and exposed to various concentrations of the dye. After an incubation period, MTT solution is added to each well and incubated for a few hours. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.[19][22]
- Evaluation: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[19] Cell viability is expressed as a percentage relative to untreated control cells.

Mandatory Visualization



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Caption: Experimental workflow for lightfastness testing.



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Caption: Experimental workflow for wash fastness testing.

Caption: Key structural and performance relationships.

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